molecular formula C5H9NO B3422518 2-Ethyl-2-oxazoline CAS No. 25805-17-8

2-Ethyl-2-oxazoline

Cat. No.: B3422518
CAS No.: 25805-17-8
M. Wt: 99.13 g/mol
InChI Key: NYEZZYQZRQDLEH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethyl-2-oxazoline (EtOx) is primarily used as a monomer for the cationic ring-opening polymerization to poly(2-alkyloxazoline)s . These polymers are under investigation as readily water-soluble and biocompatible materials for biomedical applications .

Mode of Action

The 2-oxazoline monomer attacks the oxazolinium cation, opening the five-membered ring to form the main chain, while the oxazoline cation remains at the end of the main chain, and the chain growth can continue . This process is known as cationic ring-opening polymerization .

Biochemical Pathways

It’s known that the compound undergoes cationic ring-opening graft polymerization . The resulting polymers are being investigated for their potential in various biomedical applications .

Pharmacokinetics

One study suggests that drugs co-loaded in micelles result in a slowed-down release to serum, improved pharmacokinetics, and increased tumor distribution for both drugs .

Result of Action

The primary result of this compound’s action is the formation of poly(2-alkyloxazoline)s through cationic ring-opening polymerization . These polymers are water-soluble, biocompatible, and are being investigated for their potential in various biomedical applications .

Action Environment

The environment can significantly influence the action of this compound. For instance, one study demonstrated that the use of ethyl acetate as a green solvent for the polymerization of this compound is an important improvement towards pharmaceutical compliance/compatibility, besides the lower burden for the environment . Another study showed that gradual hydrolyzation of biodegradable polymer coatings creates an acidic environment that accelerates the dissolution .

Chemical Reactions Analysis

2-Ethyl-2-oxazoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired product and reaction conditions.

Comparison with Similar Compounds

2-Ethyl-2-oxazoline is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. Similar compounds include:

In comparison, this compound is favored for its balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole
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InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25805-17-8
Record name Poly(2-ethyl-2-oxazoline)
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DSSTOX Substance ID

DTXSID9065075
Record name Oxazole, 2-ethyl-4,5-dihydro-
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Molecular Weight

99.13 g/mol
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Physical Description

Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS]
Record name 2-Ethyl-2-oxazoline
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Vapor Pressure

8.0 [mmHg]
Record name 2-Ethyl-2-oxazoline
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CAS No.

10431-98-8
Record name 2-Ethyl-2-oxazoline
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Record name Oxazole, 2-ethyl-4,5-dihydro-
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Record name 2-ETHYL-2-OXAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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